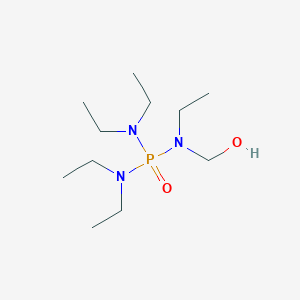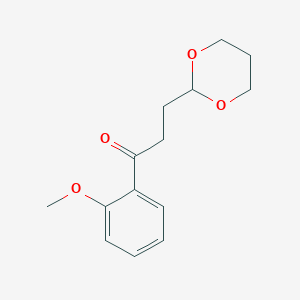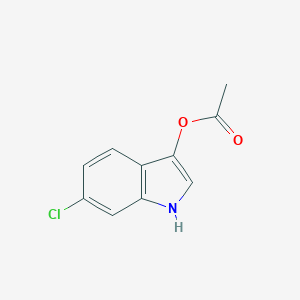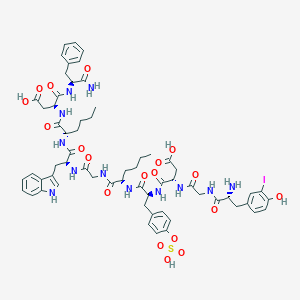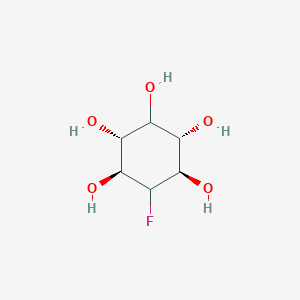
(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol is a cyclic sugar alcohol that has been synthesized and studied for its potential use in various fields of scientific research. This compound is commonly known as 6-fluorosorbitol and is a derivative of sorbitol, a naturally occurring sugar alcohol found in fruits and berries. The unique fluorine substitution in 6-fluorosorbitol makes it an interesting molecule to study due to its potential for selective binding to proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 6-fluorosorbitol is not fully understood, but studies have shown that it can selectively bind to certain enzymes and proteins. One study found that 6-fluorosorbitol can inhibit the activity of a specific enzyme involved in the biosynthesis of lipopolysaccharides in bacteria. This finding suggests that 6-fluorosorbitol may have potential as an antibiotic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluorosorbitol are still being investigated. However, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation. One study found that 6-fluorosorbitol can be metabolized by gut bacteria, suggesting that it may have potential as a prebiotic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-fluorosorbitol in lab experiments include its potential for selective binding to specific proteins and enzymes, as well as its ability to be metabolized by gut bacteria. However, the limitations of using 6-fluorosorbitol include its high cost and low yield of synthesis, as well as the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-fluorosorbitol. One area of interest is in the development of new drugs and therapies based on its unique properties. Another area of interest is in the investigation of its potential as a prebiotic agent. Additionally, further studies are needed to fully understand the mechanism of action of 6-fluorosorbitol and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 6-fluorosorbitol involves the reaction of sorbitol with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chromatography techniques. The yield of the synthesis process is relatively low, making the compound expensive to produce in large quantities.
Aplicaciones Científicas De Investigación
The unique properties of 6-fluorosorbitol have led to its investigation in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The fluorine substitution in 6-fluorosorbitol can enhance the binding affinity of the molecule to specific proteins and enzymes, making it a potential drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
114716-83-5 |
|---|---|
Nombre del producto |
(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol |
Fórmula molecular |
C6H11FO5 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(1R,2S,4R,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4+,5-,6? |
Clave InChI |
PDTJJYSBSOKEOY-UYSNGIAKSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O |
SMILES |
C1(C(C(C(C(C1O)O)F)O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)O)F)O)O)O |
Sinónimos |
5-deoxy-5-fluoro-myo-inositol 5-deoxy-5-fluoroinositol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



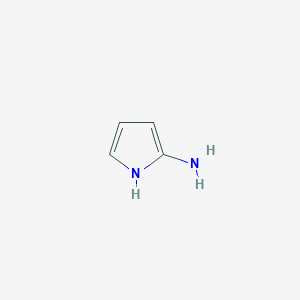
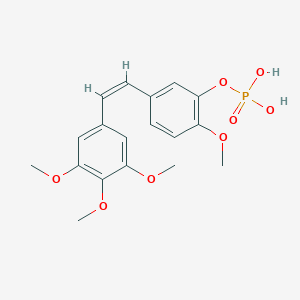
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
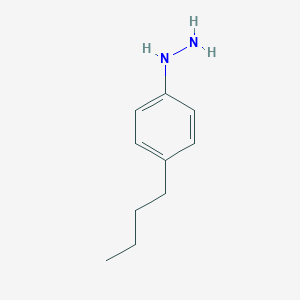
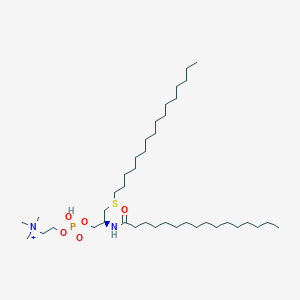
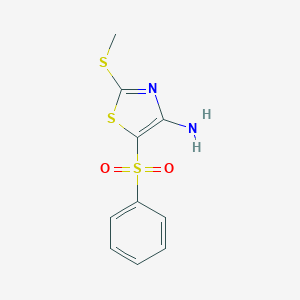
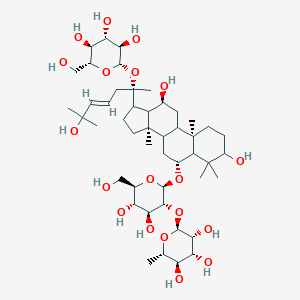
![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
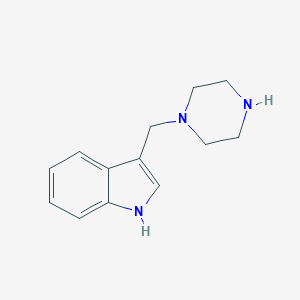
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
